Enantiomeric Identity Verification: (4aR,7aR) vs. (4aS,7aS) Stereochemical Purity and Pharmacopoeial Conformance
The (4aR,7aR) enantiomer (CAS 151213-43-3) is designated as the (R,R)-enantiomer impurity (Impurity G) of moxifloxacin, whereas the (4aS,7aS) enantiomer (CAS 128740-14-7) is the (S,S)-form that generates the active pharmaceutical ingredient. In the synthesis of moxifloxacin, the optical resolution of the racemic mixture via tartaric acid salt formation separates the (R,R)-L-(+)-tartrate salt (CAS 151636-48-5) from the (S,S)-D-(-)-tartrate salt, achieving an overall yield of 32% and an optical purity of 99.7% for the (S,S)-enantiomer [1]. The (4aR,7aR) form is quantifiable in the final drug substance via a validated chiral HPLC method that achieves a limit of detection (LOD) of 0.098 µg/mL and a limit of quantification (LOQ) of 0.298 µg/mL for impurity G determination, against a pharmacopoeial limit of 0.15% [2].
| Evidence Dimension | Pharmacopoeial identity and impurity specification |
|---|---|
| Target Compound Data | CAS 151213-43-3; (R,R)-enantiomer; Impurity G; BP limit ≤ 0.15% [2] |
| Comparator Or Baseline | CAS 128740-14-7; (S,S)-enantiomer; API precursor; optical purity attained 99.7% (post-resolution yield 32%) [1] |
| Quantified Difference | The (R,R) form is regulated as an impurity at ≤ 0.15%, whereas the (S,S) form is the desired API precursor with optical purity of 99.7%. The (R,R)-L-(+)-tartrate salt precipitates selectively during resolution [1]; these two enantiomers require different procurement specifications due to their opposite roles in the moxifloxacin synthesis pathway. |
| Conditions | Tartaric acid resolution in DMF or aqueous alcohol; Chiral HPLC using cellulose tris(3,5-dimethylphenylcarbamate) column, n-hexane/isopropanol (80-90%) mobile phase, UV detection at 290-300 nm; Capillary electrophoresis also validated for enantiomeric purity [2][3] |
Why This Matters
For analytical quality control laboratories, procuring the correct (4aR,7aR) enantiomer is essential for accurate impurity G quantification; using a racemic mixture (CAS 161594-54-3) or the (S,S) enantiomer would invalidate the calibration and compromise regulatory compliance.
- [1] Synthesis of (S,S)-2,8-Diazabicyclo[4.3.0]nonane. Chinese Journal of Pharmaceuticals. 2012;43(8):658-661. Overall yield 32%, optical purity 99.7%. View Source
- [2] Improvement of Pharmacopeial HPLC Method for Determination of Enantiomeric Purity of Moxifloxacin Drug Substance. Chirality. 2025. LOD 0.098 µg/mL; LOQ 0.298 µg/mL for impurity G. View Source
- [3] CN104807935A. Separation and detection method for moxifloxacin hydrochloride intermediate and enantiomer thereof. Chinese Patent, 2015. View Source
